

Physicochemical Characteristics of 2-(2-Cyanophenyl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-cyanophenyl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **2-(2-cyanophenyl)acetic acid** (CAS No: 18698-99-2). The information presented herein is intended to support research, synthesis, and drug development activities by providing key data points, experimental protocols, and workflow visualizations.

Core Physicochemical Properties

2-(2-Cyanophenyl)acetic acid is a solid compound appearing as a light brown to gray or white to yellow-brown solid. It is characterized by the presence of both a nitrile ($-C\equiv N$) and a carboxylic acid ($-COOH$) functional group, making it a valuable intermediate in organic synthesis.

Data Presentation: Summary of Physicochemical Properties

The quantitative properties of **2-(2-cyanophenyl)acetic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ NO ₂	[1]
Molecular Weight	161.16 g/mol	[1]
Melting Point	122-123 °C	[1]
Boiling Point	334 °C	[1]
Density	1.26 g/cm ³	[1]
pKa (Predicted)	3.99 ± 0.10	[1]
Flash Point	156 °C	[1]
Appearance	Light brown to gray solid	[1]
Storage	Inert atmosphere, Room Temperature	[1]
CAS Number	18698-99-2	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-(2-cyanophenyl)acetic acid** are crucial for its application in research and development.

A common and effective method for synthesizing phenylacetic acids is the acid-catalyzed hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile) precursor.[2][3] This protocol is adapted for the synthesis of **2-(2-cyanophenyl)acetic acid** from 2-cyanobenzyl cyanide.

Materials:

- 2-Cyanobenzyl cyanide
- Concentrated Sulfuric Acid (H₂SO₄)
- Deionized Water
- 5-L round-bottom flask

- Mechanical stirrer
- Reflux condenser
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, carefully mix approximately 1150 mL of deionized water and 840 mL of concentrated sulfuric acid.
- **Addition of Reactant:** To this acidic solution, add the 2-cyanobenzyl cyanide precursor.
- **Hydrolysis:** Heat the mixture under reflux while stirring continuously for a minimum of three hours to ensure complete hydrolysis of both nitrile groups.
- **Precipitation:** After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water. Stir the diluted mixture to ensure the product precipitates as fine crystals rather than a solid mass.
- **Isolation:** Isolate the crude **2-(2-cyanophenyl)acetic acid** by filtration.
- **Purification:** Wash the crude product with hot water several times. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final, high-purity compound.

Reverse-phase HPLC is a standard method for assessing the purity and concentration of **2-(2-cyanophenyl)acetic acid**.^[4] This protocol outlines a general procedure applicable for its analysis.^{[5][6][7]}

Instrumentation & Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles)^[5]
- Acetonitrile (HPLC grade)

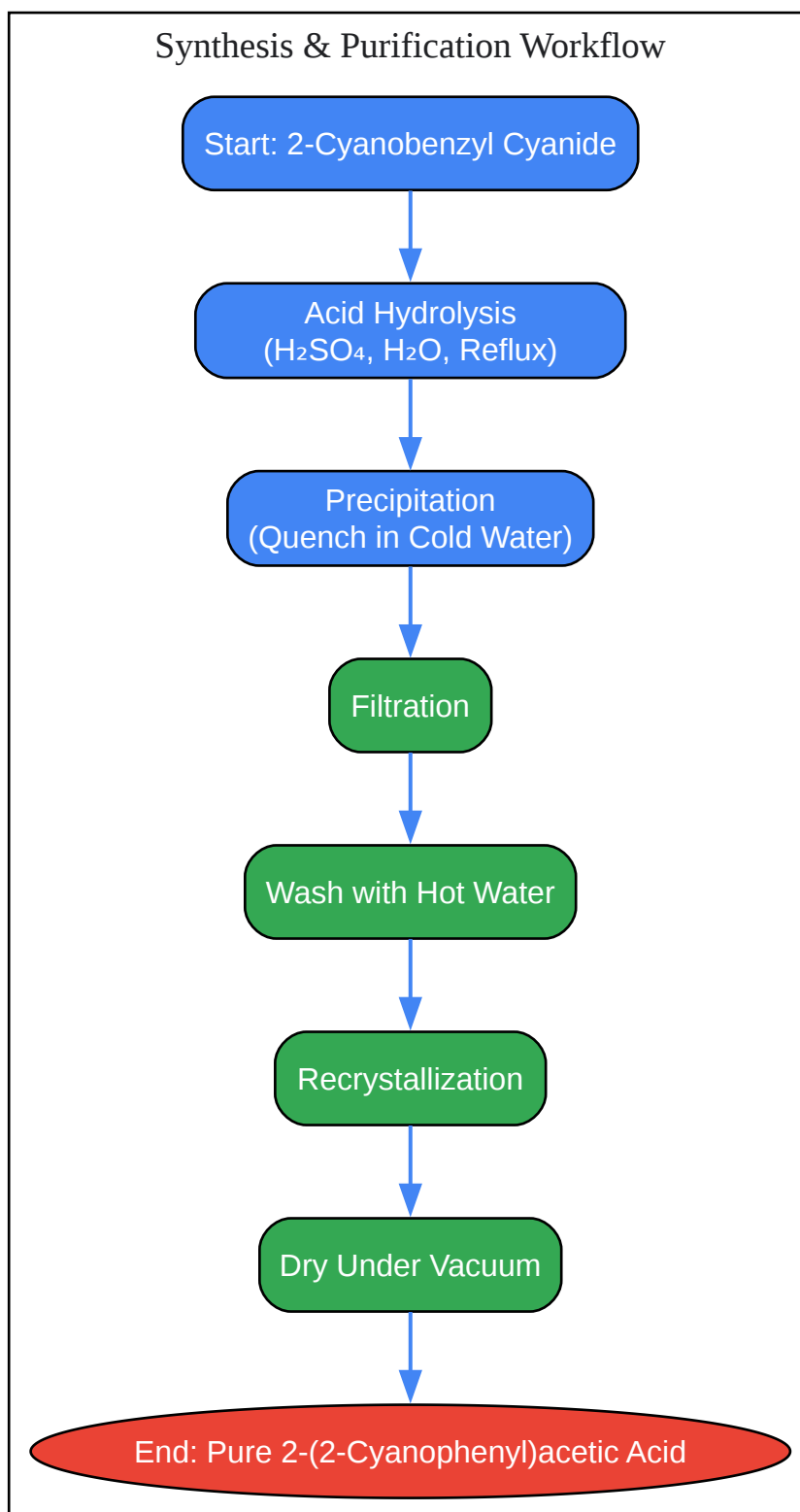
- Deionized Water (HPLC grade)
- Phosphoric acid (H_3PO_4) or Formic Acid for MS-compatibility[6]
- Sample of **2-(2-cyanophenyl)acetic acid**, accurately weighed and dissolved in a suitable solvent (e.g., 75:20:5 water:acetonitrile:methanol)[5]

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase, for example, a 75:25 mixture of 20 mM phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[5] The mobile phase should be filtered and degassed.
- **System Equilibration:** Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[5] Maintain a constant column temperature, for instance, at 35 °C.[5]
- **Sample Injection:** Inject a defined volume (e.g., 5 μL) of the prepared sample solution onto the column.[5]
- **Detection:** Monitor the elution of the compound using a UV detector set to an appropriate wavelength, such as 215 nm.[5]
- **Data Analysis:** The purity of the sample is determined by integrating the peak area of the analyte and any impurities. Quantification can be performed by comparing the peak area to that of a standard of known concentration.

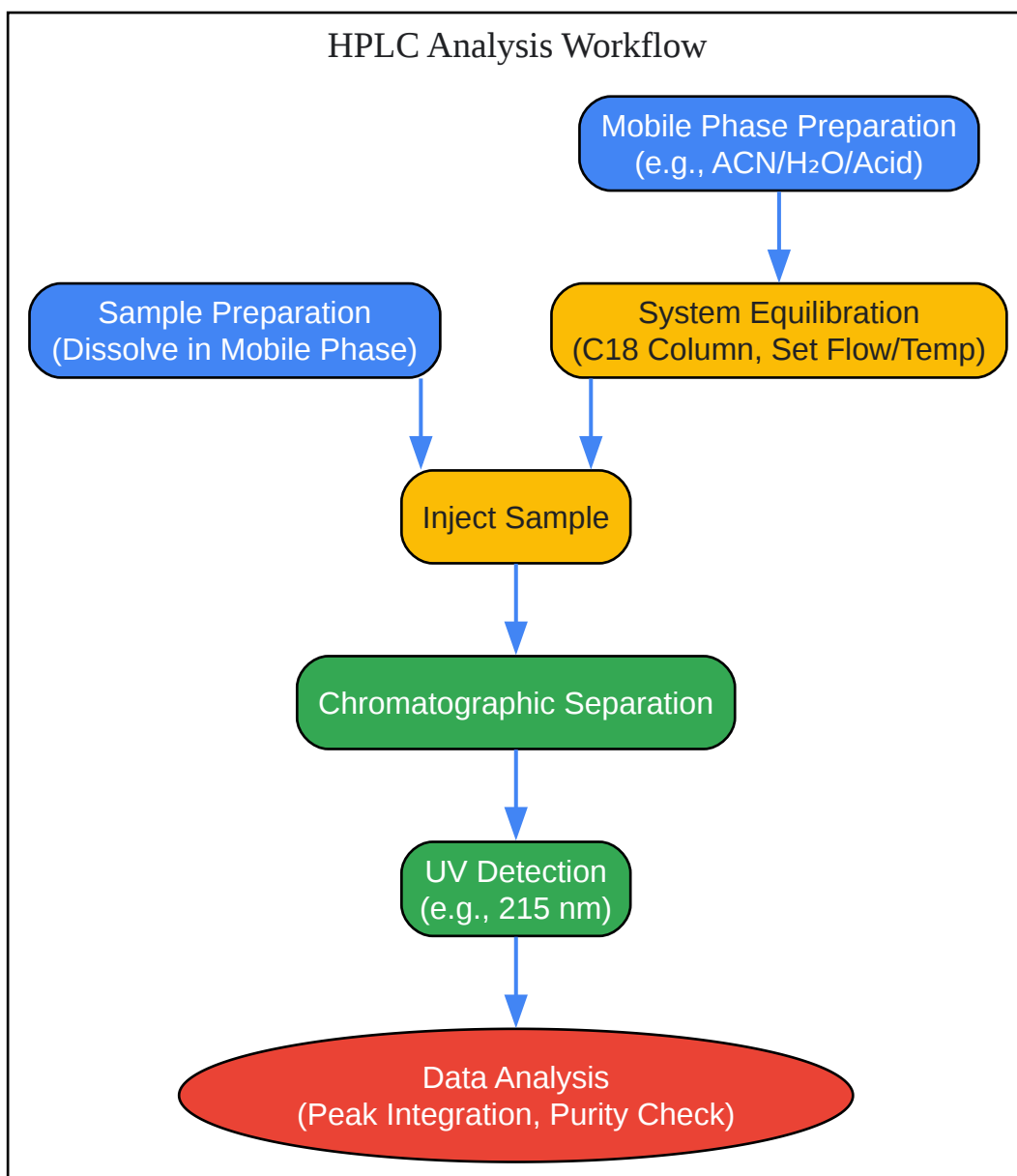
Mandatory Visualizations

The following diagrams illustrate standardized workflows for the synthesis and analysis of **2-(2-cyanophenyl)acetic acid**.



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General Synthesis and Purification Workflow.



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Workflow for HPLC Purity Analysis.

Spectral Data Characteristics

While raw spectra require direct analysis, the key expected signals for **2-(2-cyanophenyl)acetic acid** based on its structure are described below. These serve as a reference for researchers confirming the identity of the synthesized compound.

¹H NMR Spectroscopy:

- Aromatic Protons: Expect complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the four protons on the benzene ring.
- Methylene Protons (-CH₂-): A singlet should appear, likely in the range of 3.6-4.0 ppm, for the two protons of the acetic acid methylene group.
- Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

- Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.
- Nitrile Carbon (-C≡N): A signal around 115-125 ppm.
- Aromatic Carbons: Multiple signals in the 120-140 ppm range.
- Methylene Carbon (-CH₂-): A signal typically in the 35-45 ppm range.

Infrared (IR) Spectroscopy:

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
- C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).
- C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2260 cm⁻¹.^[8]
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.^[8]
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

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